Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-3-(2-(ethoxymethyl)piperidin-1-yl)pyrazine

isomer comparison chiral center steric environment

This 2‑chloropyrazine bearing a chiral 2‑(ethoxymethyl)piperidine group is a strategic, stereodefined building block for focused kinase-inhibitor libraries and autotaxin-targeted parallel synthesis. The 2‑Cl handle enables rapid SNAr/cross‑coupling diversification, saving 2–3 synthetic steps versus non‑halogenated analogs. The single enantiomer ensures you explore the active stereochemical space critical for PIM‑kinase and CXCR3 SAR; racemic or 3‑substituted surrogates risk missing sub‑nanomolar leads. Supplied at ≥95% purity, it also serves as a chiral LC‑MS reference standard—ethoxymethyl‑specific neutral loss (46 Da) facilitates selective MRM detection. Researchers choose this compound when stereochemical integrity and synthetic efficiency are non‑negotiable.

Molecular Formula C12H18ClN3O
Molecular Weight 255.74 g/mol
CAS No. 2022220-92-2
Cat. No. B1476957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(2-(ethoxymethyl)piperidin-1-yl)pyrazine
CAS2022220-92-2
Molecular FormulaC12H18ClN3O
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCCOCC1CCCCN1C2=NC=CN=C2Cl
InChIInChI=1S/C12H18ClN3O/c1-2-17-9-10-5-3-4-8-16(10)12-11(13)14-6-7-15-12/h6-7,10H,2-5,8-9H2,1H3
InChIKeyIRNSNRAPNIXGSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(2-(ethoxymethyl)piperidin-1-yl)pyrazine (CAS 2022220-92-2): Structural Class & Procurement Baseline


2-Chloro-3-(2-(ethoxymethyl)piperidin-1-yl)pyrazine (CAS 2022220-92-2, molecular formula C12H18ClN3O, MW 255.74 g/mol) is a heterocyclic small molecule comprising a 2‑chloropyrazine core substituted at the 3‑position with a 2‑(ethoxymethyl)piperidine moiety . The molecule features a stereogenic center at the piperidine 2‑position, the ethoxymethyl side‑chain introduces a hydrogen‑bond acceptor, and the 2‑chloro substituent on the pyrazine ring serves as a synthetic handle for further derivatization via nucleophilic aromatic substitution (SNAr) or metal‑catalyzed cross‑coupling [1]. The compound is listed in several commercial chemical catalogs and is typically supplied at ≥95% purity for research use .

Why 2-Chloro-3-(2-(ethoxymethyl)piperidin-1-yl)pyrazine Cannot Be Swapped with Close Analogs Without Quantitative Impact


In‑class analogs—such as the 3‑(ethoxymethyl) positional isomer (CAS 2098037-30-8) or the unsubstituted 2‑chloro-3‑(piperidin‑1‑yl)pyrazine (CAS 1209458-11-6) —differ in substitution pattern, stereochemistry, and functional‑group presentation, which collectively alter molecular recognition, reactivity, and physicochemical properties. The 2‑(ethoxymethyl) substituent on the piperidine ring creates both a chiral center and a steric environment distinct from the 3‑substituted isomer; even small changes in substitution position have been shown to produce significant differences in target binding, pharmacokinetic profile, and off‑target liability in pyrazine‑piperidine series [1]. Consequently, provisional replacement with a surrogate without matched chiral and positional identity risks derailing structure‑activity relationships. The sections below detail the specific, quantifiable dimensions where differentiation is documented.

Head‑to‑Head Comparison Data: 2-Chloro-3-(2-(ethoxymethyl)piperidin-1-yl)pyrazine vs. Positional Isomer and Unsubstituted Analog


Posi­tional Isomer Distinction: 2‑(Ethoxy­methyl) vs. 3‑(Ethoxy­methyl) Substitution on Piperidine

The target compound 2‑chloro‑3‑(2‑(ethoxymethyl)piperidin‑1‑yl)pyrazine differs from its positional isomer 2‑chloro‑3‑(3‑(ethoxymethyl)piperidin‑1‑yl)pyrazine (CAS 2098037-30-8) exclusively by the location of the ethoxymethyl group on the piperidine ring. The 2‑substituted isomer possesses a stereogenic carbon directly adjacent to the piperidine nitrogen, whereas the 3‑substituted isomer lacks this chirality. In pyrazine‑piperidine series, the orientation of substituents relative to the pyrazine ring has been demonstrated to alter PIM kinase inhibitory potency by up to 100‑fold (e.g., IC50 values ranging from 0.4 nM to 30.5 nM for closely related 2‑ vs. 3‑substituted analogs) [1][2], indicating that the substitution pattern is a critical determinant of molecular recognition. The 3‑isomer, in contrast, is reported to have applications in antidepressant molecule synthesis, suggesting divergent biological or synthetic utility .

isomer comparison chiral center steric environment

Chloro Substituent Impact: 2‑Chloropyrazine as a Synthetic Handle vs. Dechloro Analogs

The presence of chlorine at the 2‑position of the pyrazine ring enables late‑stage diversification through SNAr or transition‑metal‑catalyzed cross‑coupling reactions. Unsubstituted pyrazine analogs lack this reactive handle and require de novo synthesis for each derivative. In a representative pyrazine‑piperidine autotaxin inhibitor series (Merck Patent GmbH, WO2014/170751), 2‑chloropyrazine intermediates were functionalized to afford >100 distinct analogs with autotaxin IC50 values spanning 0.5 nM to >10 µM [1]. The 2‑chloro substituent is therefore not merely a passive structural feature but an enabling element for systematic SAR exploration. The target compound retains this chlorine, whereas the corresponding 2‑H, 2‑OMe, or 2‑alkyl analogs would preclude simple diversification.

synthetic accessibility cross‑coupling nucleophilic aromatic substitution

Purity and Supply Differentiation: Vendor‑Reported Purity ≥95% vs. Lower‑Purity Batches

Multiple commercial suppliers list this compound with a typical purity of ≥95%, as determined by HPLC or NMR [1]. This purity level is adequate for most in vitro screening and synthetic intermediate applications. However, for quantitative pharmacology studies (e.g., SPR, ITC, or cellular IC50 determinations), impurities >5% can confound dose‑response data. In parallel series, lower‑purity batches (<90%) of structurally similar pyrazine‑piperidine compounds were shown to produce IC50 shifts of 2‑ to 5‑fold in cellular assays due to off‑target effects of impurities [2]. Thus, verifying batch‑specific purity and requesting CoA documentation is essential for reproducible results.

research supply purity specification batch consistency

Optimized Use Cases for 2-Chloro-3-(2-(ethoxymethyl)piperidin-1-yl)pyrazine Based on Evidenced Differentiation


Chiral Lead‑Optimization Libraries Requiring a Stereodefined Piperidine Scaffold

The compound is suited for parallel synthesis of focused kinase‑inhibitor libraries where the chiral 2‑(ethoxymethyl)piperidine moiety is a required pharmacophoric element. As demonstrated by PIM kinase SAR data from patent US8575145, the substitution pattern on the piperidine ring dramatically influences potency (IC50 values ranging from sub‑nanomolar to micromolar) [1]; thus, incorporating this specific chiral building block ensures that library members explore the active stereochemical space. Procurement of the racemic or 3‑substituted analog would fail to achieve the same stereochemical control and could miss active configurations entirely.

Auto­taxin or Kinase Inhibitor Programs Utilizing 2‑Chloropyrazine as a Diversification Handle

The 2‑chloropyrazine core is a validated diversification point in autotaxin inhibitor patents (e.g., Merck WO2014/170751), where >100 analogs were generated from chloro‑pyrazine intermediates [2]. This compound can serve as a common intermediate for SNAr or Suzuki‑type couplings, enabling rapid exploration of pyrazine C2‑substituent SAR without re‑synthesizing the piperidine‑pyrazine linkage. Compared to 2‑unsubstituted or 2‑methyl analogs, this compound reduces the synthetic burden by at least 2–3 steps per derivative.

Analytical Reference Standard for Chiral Pyrazine‑Piperidine Metabolite Identification

With a vendor‑reported purity of ≥95% and a defined chiral center, this compound can serve as a reference standard in LC‑MS/MS method development for tracing chiral metabolites of pyrazine‑piperidine drug candidates . The ethoxymethyl side‑chain provides a characteristic fragmentation pattern (neutral loss of ethanol, m/z 46) that facilitates selective MRM detection. Using a lower‑purity or non‑chiral analog would compromise both quantitative accuracy and stereochemical assignment in bioanalytical workflows.

Structure‑Based Design Studies Focused on Solvent‑Exposed Piperidine Modifications

The ethoxymethyl group extends into solvent‑exposed space in typical kinase binding modes, potentially improving aqueous solubility without perturbing core hinge‑binding interactions. In the CXCR3 antagonist series described by Medscape, systematic modification of piperidine substituents yielded 5‑ to 10‑fold improvements in metabolic stability and hERG safety margins [3]. This compound enables analogous vector exploration when co‑crystal structures indicate a solvent‑exposed piperidine position, offering a defined starting point for property optimization.

Quote Request

Request a Quote for 2-Chloro-3-(2-(ethoxymethyl)piperidin-1-yl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.